molecular formula C13H18BBrO2 B1283676 2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 321574-04-3

2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1283676
M. Wt: 297 g/mol
InChI Key: FKPSBWGILUHLDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of a brominated aromatic compound (4-bromo-2-methylphenyl) with a boron-containing reagent (tetramethyl-1,3,2-dioxaborolane). The reaction typically proceeds under mild conditions and yields the desired product. Detailed synthetic routes and optimization strategies can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a boron atom (B) bonded to a cyclic dioxaborolane ring, which in turn is attached to a 4-bromo-2-methylphenyl group. The compound exhibits steric hindrance due to the bulky tetramethyl substituents on the boron atom. The precise three-dimensional arrangement can be visualized using computational methods or X-ray crystallography .

Scientific Research Applications

However, compounds similar to this, such as "2-(4-Bromo-2-methylphenyl)acetic acid" and "4-Bromo-2-methylphenol" , are used in various scientific research fields. They are often used as intermediates in the synthesis of other complex organic compounds.

However, compounds similar to this, such as "2-(4-Bromo-2-methylphenyl)acetonitrile" and "2-(4-Bromo-2-methylphenyl)acetic acid" , are used in various scientific research fields. They are often used as intermediates in the synthesis of other complex organic compounds.

properties

IUPAC Name

2-(4-bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPSBWGILUHLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
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2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
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2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
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2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
1
Citations
AJ Varni, MV Bautista, KJT Noonan - The Journal of Organic …, 2020 - ACS Publications
A chemoselective rhodium-catalyzed borylation has been developed for the preparation of aryl boronate esters. The reaction proceeds under mild conditions with excellent selectivity for …
Number of citations: 8 pubs.acs.org

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